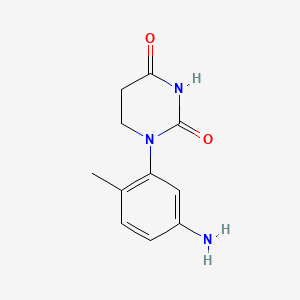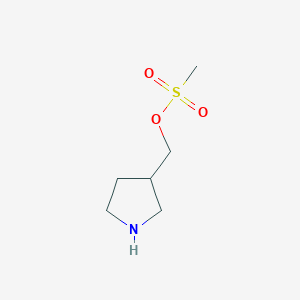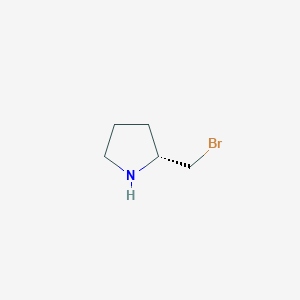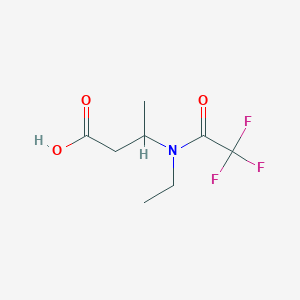![molecular formula C24H23N5O2 B13497028 N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide](/img/structure/B13497028.png)
N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and a phenylcarbamoyl group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide typically involves multiple stepsThe Fischer indole synthesis is often employed to construct the indole moiety . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of oxindoles, while reduction can yield various amine derivatives.
Scientific Research Applications
N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antiviral effects. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Fluoroindole:
Uniqueness
N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide is unique due to its combination of indole, pyridine, and phenylcarbamoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and a broad range of biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H23N5O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[3-(1H-indol-3-yl)propyl]-5-(phenylcarbamoylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C24H23N5O2/c30-23(25-14-6-7-17-15-26-21-11-5-4-10-20(17)21)22-13-12-19(16-27-22)29-24(31)28-18-8-2-1-3-9-18/h1-5,8-13,15-16,26H,6-7,14H2,(H,25,30)(H2,28,29,31) |
InChI Key |
AUNXJAPQMPFYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)C(=O)NCCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Prop-2-yn-1-yl)amino]propan-1-ol](/img/structure/B13496958.png)
![7-Bromo-2,3-dihydro-pyrido[3,4-b][1,4]oxazine-1-carboxylic acid benzyl ester](/img/structure/B13496959.png)
![(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B13496960.png)
![N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide](/img/structure/B13496963.png)

![3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid](/img/structure/B13496972.png)

![Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B13496993.png)
![Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13497000.png)
![[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13497002.png)

![tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13497014.png)
